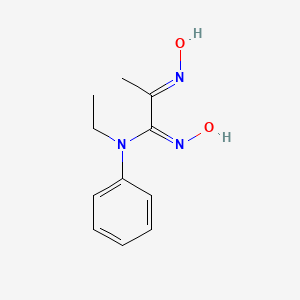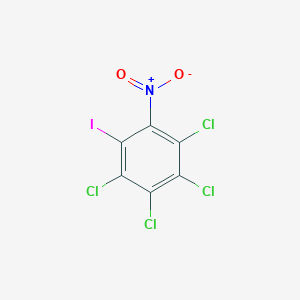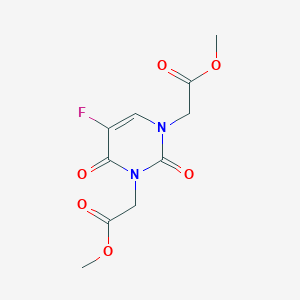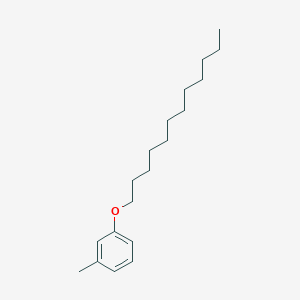
1-(Dodecyloxy)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecyloxy)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dodecyloxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-(Dodecyloxy)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals, surfactants, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(dodecyloxy)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the dodecyloxy and methyl groups, which can activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
1-(Dodecyloxy)-4-methylbenzene: Similar structure but with the dodecyloxy group in the para position.
1-(Dodecyloxy)-2-methylbenzene: Similar structure but with the dodecyloxy group in the ortho position.
1-(Dodecyloxy)-benzene: Lacks the methyl group, providing a simpler structure.
Uniqueness: 1-(Dodecyloxy)-3-methylbenzene is unique due to the specific positioning of the dodecyloxy and methyl groups on the benzene ring. This arrangement can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
Propriétés
Numéro CAS |
57792-38-8 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1-dodecoxy-3-methylbenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-16-20-19-15-13-14-18(2)17-19/h13-15,17H,3-12,16H2,1-2H3 |
Clé InChI |
UGBJQCCWWLUTEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


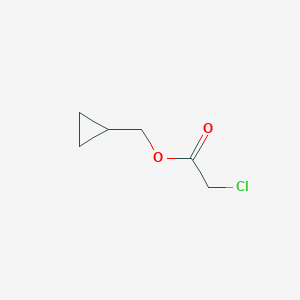
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
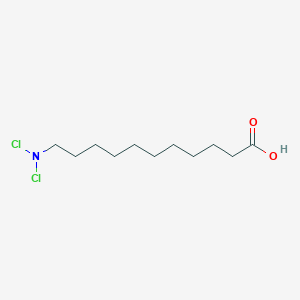
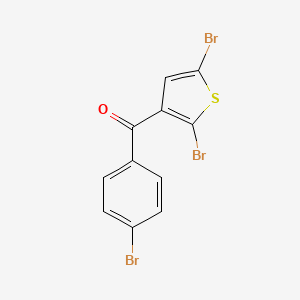

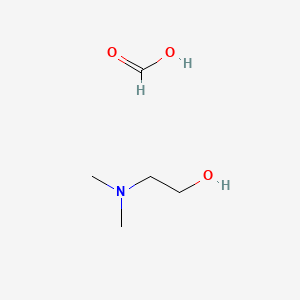
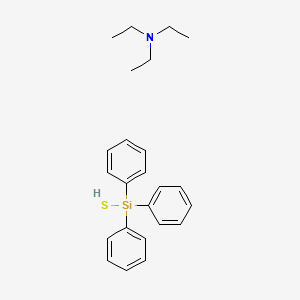

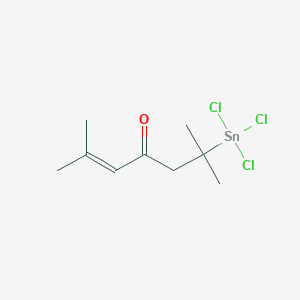
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

